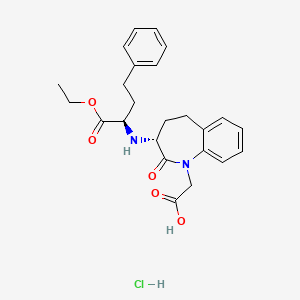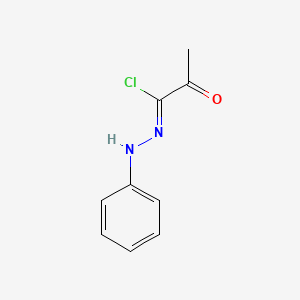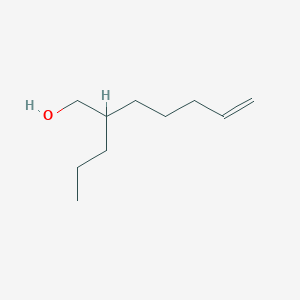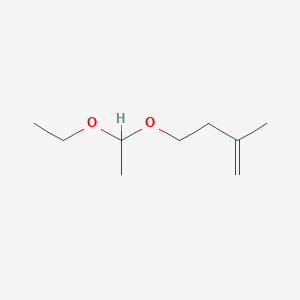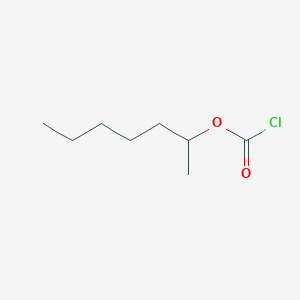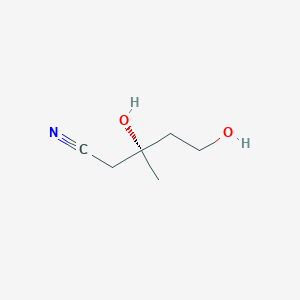
4-(二溴甲基)苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dibromomethyl)-benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a dibromomethyl group at the para position
科学研究应用
4-(Dibromomethyl)-benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromine atoms.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(dibromomethyl)-benzoic acid typically involves the bromination of 4-methylbenzoic acid. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction proceeds through the formation of a dibromomethyl intermediate, which is then oxidized to the corresponding benzoic acid derivative.
Industrial Production Methods: Industrial production of 4-(dibromomethyl)-benzoic acid may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
化学反应分析
Types of Reactions: 4-(Dibromomethyl)-benzoic acid undergoes various chemical reactions, including:
Oxidation: The dibromomethyl group can be oxidized to form a carboxylic acid.
Reduction: Reduction of the dibromomethyl group can yield a methyl group.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: 4-Carboxybenzoic acid.
Reduction: 4-Methylbenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
作用机制
The mechanism of action of 4-(dibromomethyl)-benzoic acid involves its reactivity due to the presence of the dibromomethyl group. This group can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
4-Bromomethylbenzoic acid: Contains a single bromine atom, making it less reactive compared to 4-(dibromomethyl)-benzoic acid.
4-Chloromethylbenzoic acid: Similar structure but with chlorine atoms, leading to different reactivity and applications.
4-Methylbenzoic acid: Lacks halogen atoms, making it less reactive in substitution reactions.
Uniqueness: 4-(Dibromomethyl)-benzoic acid is unique due to the presence of two bromine atoms, which enhance its reactivity and make it a valuable intermediate for various chemical transformations.
属性
CAS 编号 |
29045-93-0 |
|---|---|
分子式 |
C₈H₆Br₂O₂ |
分子量 |
293.94 |
同义词 |
α,α-Dibromo-p-toluic Acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


